![molecular formula C27H27N3O3 B2683689 1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 877786-20-4](/img/structure/B2683689.png)
1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antiproliferative, antifungal, and antibacterial effects, alongside its mechanisms of action.
Chemical Structure and Synthesis
The compound features a pyrrolidinone core substituted with a methoxyphenyl group and a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions, optimized for high yield and purity.
Antiproliferative Activity
Recent studies have indicated that derivatives of benzimidazole, similar to the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 16.38 μM to 100 μM against the MDA-MB-231 breast cancer cell line .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2g | MDA-MB-231 | 16.38 |
2d | MDA-MB-231 | 29.39 |
1g | MDA-MB-231 | 33.10 |
The mechanism of action often involves induction of apoptosis through mitochondrial pathways, where compounds disturb mitochondrial membrane potential leading to the release of pro-apoptotic factors .
Antifungal Activity
The compound's antifungal properties have been evaluated against strains such as Candida albicans and Aspergillus niger. Studies show that similar benzimidazole derivatives exhibit moderate antifungal activity with MIC values ranging from 64 μg/mL to 512 μg/mL . The introduction of alkyl groups at specific positions enhances antifungal potency.
Compound | Fungal Strain | MIC (μg/mL) |
---|---|---|
1a | Candida albicans | 64 |
2b | Aspergillus niger | 128 |
Antibacterial Activity
The antibacterial activity of the compound has also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics like amikacin .
Case Studies
In a notable study involving a series of benzimidazole derivatives, the compound exhibited substantial cytotoxicity against cancer cell lines while maintaining lower toxicity in normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA replication : Similar compounds have been shown to interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.
- Disruption of mitochondrial function : By affecting mitochondrial membrane potential, these compounds trigger apoptotic pathways.
- Interaction with cellular receptors : Targeting specific proteins involved in cell proliferation and survival pathways enhances their therapeutic potential.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-7-3-6-10-25(19)33-16-15-29-24-9-5-4-8-23(24)28-27(29)20-17-26(31)30(18-20)21-11-13-22(32-2)14-12-21/h3-14,20H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQUDIYWAZKPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.